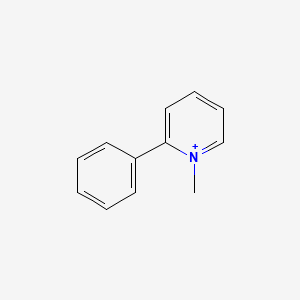

1-Methyl-2-phenylpyridinium

Description

1-Methyl-2-phenylpyridinium is a quaternary ammonium compound characterized by a pyridinium core substituted with a methyl group at the 1-position and a phenyl group at the 2-position. Its molecular formula is C₁₂H₁₂N⁺, with a molecular weight of 170.23 g/mol. This compound is structurally analogous to neurotoxins like 1-methyl-4-phenylpyridinium (MPP⁺), which is derived from the metabolism of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known inducer of Parkinsonian symptoms in humans and animals .

Properties

CAS No. |

52806-03-8 |

|---|---|

Molecular Formula |

C12H12N+ |

Molecular Weight |

170.23 g/mol |

IUPAC Name |

1-methyl-2-phenylpyridin-1-ium |

InChI |

InChI=1S/C12H12N/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3/q+1 |

InChI Key |

ZLNAOQQGJXUMPS-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=CC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylpyridinium can be synthesized through several methods. One common approach involves the reaction of 2-phenylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of 1-Methyl-2-phenylpyridinium often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylpyridinium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the pyridinium ring is substituted by various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted pyridinium derivatives .

Scientific Research Applications

1-Methyl-2-phenylpyridinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenylpyridinium involves its interaction with cellular components, leading to oxidative stress and cellular damage. It primarily targets mitochondria, disrupting the electron transport chain and leading to the generation of reactive oxygen species (ROS). This oxidative stress can result in cell death, making it a useful compound for studying neurodegenerative processes .

Comparison with Similar Compounds

Structural Insights :

- Substituent Position: The position of the phenyl group significantly impacts biological activity. MPP⁺ (4-phenyl substitution) exhibits potent dopaminergic neurotoxicity, with an EC₅₀ of 0.4 mM in mice striatal tissue .

- Charge and Reactivity : Pyridinium ions (e.g., MPP⁺) are positively charged, enhancing their affinity for mitochondrial complex I inhibition. Neutral analogs like 1-methyl-4-phenylpyridin-2-one lack this charge, reducing bioactivity .

Toxicity and Pharmacological Profiles

Table 2: Comparative Neurotoxicity Data

Key Findings :

- Species Sensitivity : Rats exhibit 10-fold lower sensitivity to MPP⁺ compared to mice, attributed to differences in mitochondrial uptake or detoxification pathways .

- Structural Determinants : The 4-phenyl substitution in MPP⁺ is critical for its neurotoxic potency. Modifying substituent positions (e.g., 2-phenyl in 1-methyl-2-phenylpyridinium) likely disrupts this activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.